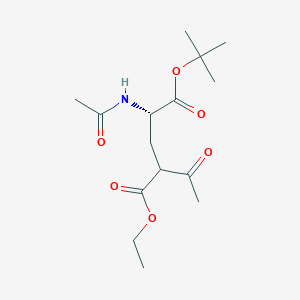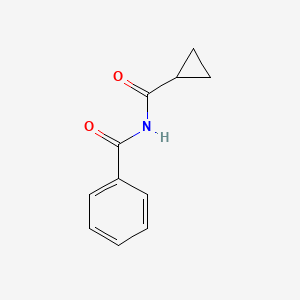![molecular formula C14H8BrI B14207757 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene CAS No. 832744-21-5](/img/structure/B14207757.png)
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene is an organic compound that belongs to the class of halogenated aromatic compounds. It features a benzene ring substituted with a bromine atom at the first position and an ethynyl group linked to a 3-iodophenyl group at the second position. This compound is of interest in various fields of research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene can be synthesized through a multi-step process involving halogenation and coupling reactions. One common method involves the following steps:
Halogenation: Bromination of benzene to form bromobenzene.
Sonogashira Coupling: Coupling of bromobenzene with 3-iodophenylacetylene using a palladium catalyst and copper co-catalyst under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution reactions where the bromine or iodine atoms can be replaced by other substituents.
Coupling Reactions: Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in Sonogashira coupling.
Base: Such as triethylamine or potassium carbonate, used to deprotonate the alkyne in coupling reactions.
Major Products
Substituted Benzene Derivatives: Products formed by replacing the halogen atoms with other functional groups.
Coupled Products: Complex aromatic compounds formed through coupling reactions.
Scientific Research Applications
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-Bromo-2-[(3-iodophenyl)ethynyl]benzene in chemical reactions involves the activation of the benzene ring through the presence of halogen atoms, which makes it susceptible to electrophilic attack. The ethynyl group provides a site for coupling reactions, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-[(3-iodophenyl)ethynyl]benzene: Similar structure but with the bromine atom at the fourth position.
1,1’-Biphenyl, 2-bromo-2’-ethynyl-: Another halogenated biphenyl compound.
Uniqueness
1-Bromo-2-[(3-iodophenyl)ethynyl]benzene is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and iodine atoms provides versatility in synthetic applications, allowing for selective functionalization and coupling reactions.
Properties
CAS No. |
832744-21-5 |
|---|---|
Molecular Formula |
C14H8BrI |
Molecular Weight |
383.02 g/mol |
IUPAC Name |
1-bromo-2-[2-(3-iodophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8BrI/c15-14-7-2-1-5-12(14)9-8-11-4-3-6-13(16)10-11/h1-7,10H |
InChI Key |
GHDFCJVKOWPMJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#CC2=CC(=CC=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dec-3-ene-1,5-diyn-1-yl)phenyl]pyrrolidine](/img/structure/B14207681.png)
![[(3R)-3-(Methoxymethoxy)hexa-4,5-dien-1-yl]benzene](/img/structure/B14207683.png)
![2-[2-(1H-imidazol-2-yl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14207684.png)
![3-(1-{[(Naphthalen-1-yl)methyl]amino}cyclopentyl)prop-2-enal](/img/structure/B14207688.png)



![Trimethyl{4-[(trimethylsilyl)methylidene]dec-1-yn-1-yl}silane](/img/structure/B14207704.png)



![2-[5-[5-(5-Hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1-benzothiophene](/img/structure/B14207739.png)

![2,4-Dimethyl-6-[(pentafluoroanilino)(phenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14207764.png)
